

Cellular Pathways Affected by TED-347 Treatment: An In-depth Technical Guide

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Compound of Interest

Compound Name: TED-347
Cat. No.: B15544150

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Abstract

TED-347 is a potent, irreversible, and covalent allosteric inhibitor of the protein-protein interaction between the transcriptional co-activator Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors.[1][2][3][4] As a key node in the Hippo signaling pathway, the YAP-TEAD complex is a critical regulator of cell proliferation, survival, and organ size. Its dysregulation is a common driver in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the cellular pathways modulated by **TED-347**, detailed experimental protocols for assessing its activity, and quantitative data to support further research and development.

Core Mechanism of Action: Inhibition of the YAP-TEAD Interaction

TED-347 functions by covalently binding to a conserved cysteine residue (Cys-367 in TEAD4) within the palmitate-binding pocket of TEAD proteins.[2][3] This covalent modification allosterically disrupts the interaction between TEAD and YAP, thereby preventing the

recruitment of YAP to the TEAD transcription factor complex.[1][4] The inhibition of the YAP-TEAD interaction is the primary mechanism through which **TED-347** exerts its cellular effects.

Quantitative Data on TED-347 Activity

Parameter	Value	Target	Assay Type	Reference
EC50	5.9 μ M	TEAD4-YAP1 Interaction	In vitro protein-protein interaction assay	[1][3][4]
Ki	10.3 μ M	TEAD4	Biochemical assay	[3]
t1/2 ∞	18.2 hours	TEAD4	Biochemical assay	[3]

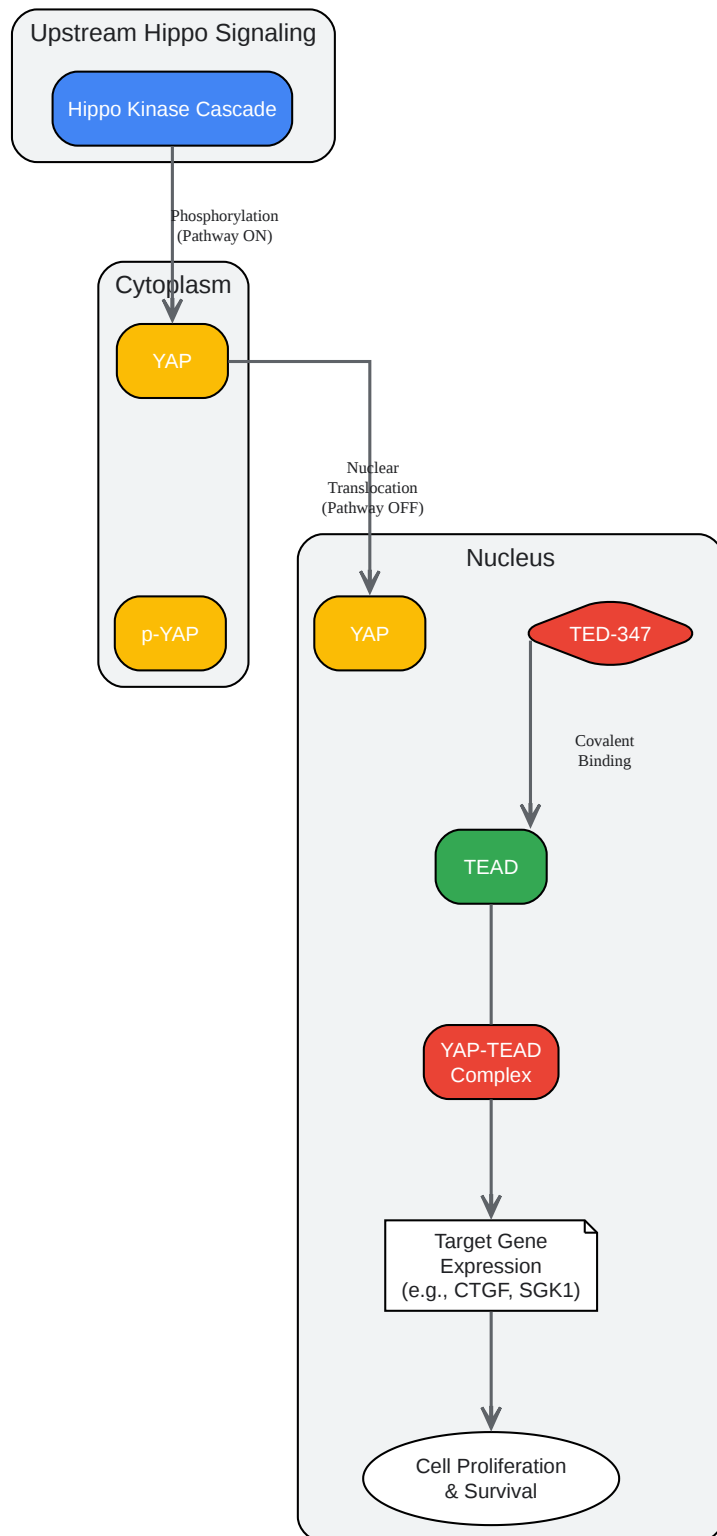
Primary Cellular Pathway Affected: The Hippo Signaling Pathway

The Hippo signaling pathway is a central regulator of tissue growth and homeostasis. When the pathway is active, YAP is phosphorylated and sequestered in the cytoplasm. However, in many cancers, the Hippo pathway is inactivated, leading to the dephosphorylation and nuclear translocation of YAP. In the nucleus, YAP binds to TEAD transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis.[4]

TED-347 directly targets the downstream effectors of the Hippo pathway by preventing the formation of the functional YAP-TEAD transcriptional complex. This leads to the suppression of TEAD-dependent gene transcription.

Signaling Pathway Diagram

TED-347 Mechanism of Action in the Hippo Pathway



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Caption: Mechanism of **TED-347** in the Hippo Signaling Pathway.

Downstream Cellular Effects of TED-347 Treatment

By inhibiting the YAP-TEAD transcriptional program, **TED-347** triggers a cascade of downstream cellular events that collectively contribute to its anti-tumor activity.

Inhibition of Cell Proliferation and Viability

A primary consequence of **TED-347** treatment is the reduction of cancer cell proliferation and viability. This has been demonstrated in various cancer cell lines, particularly those with a dependency on the Hippo-YAP signaling axis, such as glioblastoma and mesothelioma.[1][4] For example, treatment of GBM43 glioblastoma cells with **TED-347** leads to a dose-dependent decrease in cell viability.[3]

Quantitative Data on Cell Viability

Cell Line	Treatment Concentration	Effect	Reference
GBM43	10 μ M	~30% inhibition of cell viability	[3]

Downregulation of Target Gene Expression

TED-347 treatment leads to a significant reduction in the transcript levels of YAP-TEAD target genes. These genes are critically involved in cell proliferation, migration, and survival.

- CTGF (Connective Tissue Growth Factor): A well-established YAP-TEAD target gene that promotes cell proliferation and fibrosis. **TED-347** treatment has been shown to reduce CTGF transcript levels.[3][4]
- SGK1 (Serum/Glucocorticoid Regulated Kinase 1): Implicated in promoting malignant processes in esophageal squamous cell carcinoma. The promoter activity of SGK1 is inhibited by **TED-347**.

Induction of Apoptosis and Cell Cycle Arrest

While the precise mechanisms are still under investigation, evidence suggests that the anti-proliferative effects of YAP-TEAD inhibition are, at least in part, due to the induction of

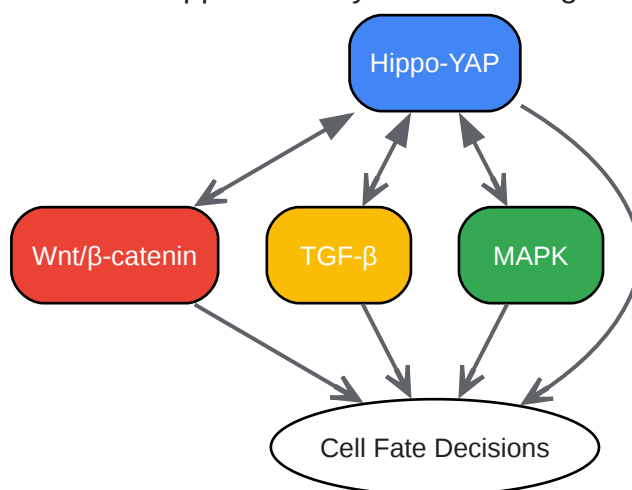
apoptosis and cell cycle arrest. The upregulation of the pro-apoptotic gene BMF has been correlated with sensitivity to TEAD inhibition.

Crosstalk with Other Signaling Pathways

The Hippo-YAP pathway is known to engage in crosstalk with other critical signaling pathways implicated in cancer, including Wnt/ β -catenin, TGF- β , and MAPK. While direct experimental evidence for **TED-347**'s modulation of these crosstalk mechanisms is still emerging, its targeting of the central YAP-TEAD node suggests potential indirect effects on these interconnected pathways. Researchers investigating **TED-347** should consider exploring its impact on these related signaling cascades.

Logical Diagram of Pathway Crosstalk

Potential Crosstalk of Hippo Pathway with Other Signaling Pathways



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Caption: Potential crosstalk between the Hippo-YAP pathway and other major signaling cascades.

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Assess YAP-TEAD Interaction

This protocol is designed to verify the disruption of the YAP-TEAD protein-protein interaction in cells treated with **TED-347**.

Materials:

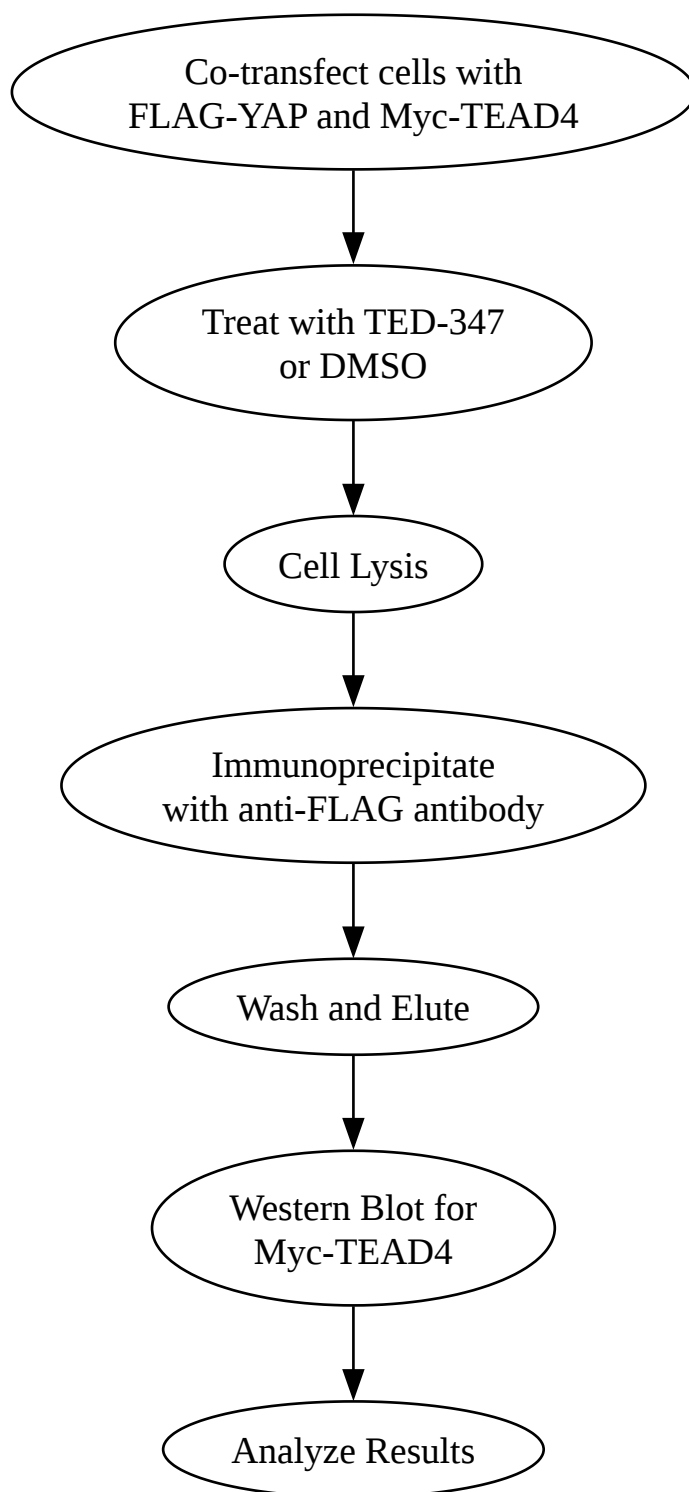
- HEK293T or relevant cancer cell lines
- Expression vectors for FLAG-tagged YAP and Myc-tagged TEAD4
- Lipofectamine 3000 (or other suitable transfection reagent)
- **TED-347**
- Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors)
- Anti-FLAG M2 Affinity Gel
- Anti-Myc antibody
- SDS-PAGE and Western blotting reagents

Procedure:

- Co-transfect cells with FLAG-YAP and Myc-TEAD4 expression vectors.
- 24 hours post-transfection, treat cells with desired concentrations of **TED-347** or DMSO (vehicle control) for 24-48 hours.
- Lyse cells in Co-IP Lysis Buffer.
- Clarify lysates by centrifugation.
- Incubate a portion of the lysate with Anti-FLAG M2 Affinity Gel to immunoprecipitate FLAG-YAP.
- Wash the beads extensively with lysis buffer.
- Elute the protein complexes from the beads.

- Analyze the eluates by SDS-PAGE and Western blotting using an anti-Myc antibody to detect co-immunoprecipitated Myc-TEAD4. A reduced signal in the **TED-347**-treated sample indicates disruption of the YAP-TEAD interaction.

Experimental Workflow Diagram



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